molecular formula C23H24N4O4 B6541934 3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1060182-11-7

3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6541934
CAS No.: 1060182-11-7
M. Wt: 420.5 g/mol
InChI Key: AIQZYWWHYBWMEG-UHFFFAOYSA-N
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Description

The compound 3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic molecule featuring a 3,4-dihydropyrimidin-4-one core. This core is substituted at position 3 with a 2-oxoethyl group linked to a piperazine ring bearing a para-hydroxyphenyl moiety. At position 6, a 4-methoxyphenyl group is attached . Structurally, the compound combines a dihydropyrimidinone scaffold—a motif prevalent in medicinal chemistry for its bioactivity—with a piperazine-aryl system, which is commonly associated with central nervous system (CNS) targeting due to its ability to modulate neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution, cyclization, and amidation. For instance, similar molecules in the evidence were synthesized via reactions between aldehydes, thioureas, or sulfonyl chlorides and piperazine derivatives under acidic or catalytic conditions .

Properties

IUPAC Name

3-[2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-31-20-8-2-17(3-9-20)21-14-22(29)27(16-24-21)15-23(30)26-12-10-25(11-13-26)18-4-6-19(28)7-5-18/h2-9,14,16,28H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQZYWWHYBWMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Piperazine derivatives are known to modulate the pharmacokinetic properties of a drug substance. The compound’s interaction with its targets and any resulting changes would depend on the specific biological and pharmaceutical activity it exhibits.

Pharmacokinetics

It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance. This could potentially impact the bioavailability of the compound, but specific details would depend on the exact properties of the compound.

Result of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound’s dihydropyrimidinone core differentiates it from related heterocycles, such as pyridazinones, pyrido-pyrimidinones, and chromeno-pyrimidines. Below is a comparative analysis of key analogs:

Compound Core Structure Substituents Key Features
Target Compound 3,4-Dihydropyrimidin-4-one - 3: 2-oxoethyl-piperazinyl-(4-hydroxyphenyl)
- 6: 4-methoxyphenyl
Balanced polarity from hydroxyl/methoxy groups; potential CNS activity
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one Pyridazinone - 2: 2-oxoethyl-piperazinyl-(4-fluorophenyl)
- 6: Morpholine
Increased lipophilicity (fluorophenyl); morpholine enhances solubility
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone - 7: Methylpiperazine
- 2: 3,4-dimethoxyphenyl
Dimethoxy groups may improve membrane permeability; chiral methylpiperazine
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido-pyrimidinone - 8: Piperazinyl-methyl-pyridyl Pyridyl-piperazine may enhance receptor selectivity
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine - 4: Piperidinophenyl
- 2: Thioxo
Thioxo group increases hydrogen-bonding potential; chromeno core adds rigidity

Functional Group Analysis

  • Piperazine vs. Piperidine : Piperazine derivatives (as in the target compound) often exhibit stronger receptor-binding interactions due to their basic nitrogen atoms, whereas piperidine-containing analogs (e.g., ) may show improved metabolic stability .
  • Aryl Substituents : The 4-methoxyphenyl group in the target compound provides moderate lipophilicity, while analogs with fluorophenyl () or trifluoromethylphenyl () groups are more lipophilic, favoring blood-brain barrier penetration. Conversely, morpholine or hydroxyl groups enhance aqueous solubility .

Hypothetical Pharmacological Profiles

  • CNS Modulation : Piperazine-aryl systems (e.g., ) are frequently associated with serotonin/dopamine receptor modulation, indicating possible antidepressant or antipsychotic activity.

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